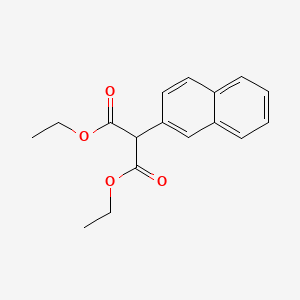

Diethyl 2-(2-naphthyl)malonate

描述

Diethyl 2-(2-naphthyl)malonate is a malonate ester derivative where one hydrogen atom at the central carbon of diethyl malonate is substituted with a 2-naphthyl group. This compound belongs to a class of α-substituted malonates, which are pivotal intermediates in organic synthesis, particularly in the construction of heterocycles, pharmaceuticals, and functional materials. These analogs highlight the versatility of naphthyl-substituted malonates in synthetic chemistry.

属性

分子式 |

C17H18O4 |

|---|---|

分子量 |

286.32 g/mol |

IUPAC 名称 |

diethyl 2-naphthalen-2-ylpropanedioate |

InChI |

InChI=1S/C17H18O4/c1-3-20-16(18)15(17(19)21-4-2)14-10-9-12-7-5-6-8-13(12)11-14/h5-11,15H,3-4H2,1-2H3 |

InChI 键 |

SPLKINYGZAOTSM-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(C1=CC2=CC=CC=C2C=C1)C(=O)OCC |

产品来源 |

United States |

化学反应分析

Alkylation and Nucleophilic Substitution Reactions

Diethyl 2-(2-naphthyl)malonate participates in alkylation reactions due to the acidity of the α-hydrogen atoms adjacent to the carbonyl groups. The reaction typically involves deprotonation with a strong base (e.g., sodium ethoxide) to generate a resonance-stabilized carbanion, which can attack electrophilic substrates .

Example Reaction :

-

Mechanism :

-

Deprotonation forms a stabilized enolate.

-

Nucleophilic attack on alkyl halides (R-X) forms a new carbon-carbon bond.

-

Applications :

-

Used to synthesize substituted acetic acids via decarboxylation .

-

Key intermediate in barbiturate and pharmaceutical synthesis.

Knoevenagel Condensation

This compound undergoes Knoevenagel condensations with aldehydes or ketones to form α,β-unsaturated esters. The naphthyl group stabilizes the transition state through resonance.

General Reaction :

-

Conditions : Catalyzed by weak bases (e.g., piperidine) under reflux.

-

Outcome : Forms conjugated systems useful in dye and polymer chemistry.

Photoredox-Catalyzed C–H Functionalization

Recent studies show its utility in organophotoredox-catalyzed C–H alkylation. For example, under blue LED light with eosin Y as a catalyst, it couples with imidazoheterocycles to form bioactive molecules .

Example :

-

Reaction with bromomalonates yields pyridone derivatives (e.g., zolpidem synthesis) .

-

Conditions : 2 mol% eosin Y, room temperature, 10 W blue LED .

Claisen Ester Condensation

The compound undergoes Claisen condensation with other esters to form β-ketoesters. Unlike self-condensation-prone esters, its naphthyl group reduces side reactions .

Mechanism :

-

Base-induced deprotonation followed by nucleophilic attack on another ester.

Bromination at the α-Position

The α-hydrogens are susceptible to bromination, yielding dibrominated derivatives.

Reaction :

Mechanistic Insights

-

Nucleophilic Reactivity : Enhanced by electron-withdrawing ester groups and stabilized by the naphthyl substituent.

-

Steric Effects : The naphthyl group may hinder reactivity in bulky substrates but stabilizes intermediates via π-stacking.

相似化合物的比较

Structural Features and Substituent Effects

The substituent at the α-position of malonate esters significantly influences their reactivity and applications. Below is a comparative analysis of key analogs:

Key Observations :

- Naphthyl-substituted malonates (e.g., ) exhibit higher molecular weights and lipophilicity, making them suitable for applications requiring hydrophobic interactions, such as drug delivery or materials science.

- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, facilitating nucleophilic attacks in reactions like Michael additions.

- Polar substituents (e.g., cyano in ) enhance solubility in polar solvents, aiding in purification and reaction homogeneity.

Key Findings :

- Alkylation (e.g., ) is a common method for introducing bulky substituents, often requiring strong bases like DBU or K₂CO₃.

- Catalytic methods (e.g., copper in ) enable efficient arylations under mild conditions, broadening substrate compatibility.

- Stereoselective synthesis (e.g., L-proline in ) highlights the role of organocatalysts in achieving enantiomeric excess.

Reactivity Profiles:

- Naphthyl-substituted malonates : Participate in cycloadditions and annulations due to aromatic π-systems . For example, diethyl 2-(pyridin-2-ylmethylene)malonate reacts with arynes to form indole derivatives .

- Nitro-substituted analogs : Serve as precursors for reduced intermediates (e.g., amines via hydrogenation) in pharmaceutical synthesis .

- Ethoxymethylene derivatives: Key intermediates in Gould-Jacob reactions for quinolone antibiotics .

常见问题

Q. What is the role of diethyl 2-(2-naphthyl)malonate in Claisen condensation reactions?

this compound serves as a nucleophilic enolate precursor in Claisen condensations. The enolate attacks electrophilic carbonyl carbons (e.g., esters or ketones), forming β-ketoester intermediates critical for constructing complex organic frameworks. The electron-withdrawing ester groups enhance α-hydrogen acidity, facilitating enolate formation under mild basic conditions (e.g., NaOEt) .

Q. How is alkylation of this compound performed in organic synthesis?

Alkylation involves deprotonating the α-carbon using a strong base (e.g., LDA or NaH) to generate the enolate, which reacts with alkyl halides or electrophiles. This introduces substituents at the α-position, enabling access to diverse β-ketoester derivatives. For example, benzyl bromide alkylation yields diethyl 2-benzylmalonate, a precursor for further functionalization .

Q. What spectroscopic methods are used to characterize this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : Identifies substituent integration and chemical environments (e.g., ester carbonyls at ~170 ppm).

- HRMS (ESI) : Confirms molecular weight and fragmentation patterns.

- FTIR : Detects ester C=O stretches (~1740 cm⁻¹) and C-O vibrations .

Advanced Research Questions

Q. How do reaction conditions influence the enantioselective synthesis of this compound derivatives?

Asymmetric Michael additions, catalyzed by L-proline, require optimized conditions:

Q. Why does hydrolysis of diethyl 2-(perfluorophenyl)malonate fail to yield the corresponding malonic acid?

Under acidic (HBr/AcOH) or basic conditions, decarboxylation dominates, producing 2-(perfluorophenyl)acetic acid (63% yield). The electron-withdrawing perfluorophenyl group destabilizes the malonate intermediate, favoring CO₂ loss over ester hydrolysis .

Q. How can solvent choice impact the thermodynamics of this compound reactions?

Excess molar enthalpies (Hᴱ) with alcohols (methanol → 2-propanol) increase with solvent size and temperature (288–328 K). Larger alcohols (e.g., 2-propanol) exhibit stronger exothermic interactions due to enhanced van der Waals forces, modeled effectively via Redlich-Kister or UNIQUAC equations .

Q. What strategies address contradictions in regioselectivity during radical addition to this compound?

Pulsed EPR studies reveal that steric and electronic factors govern radical addition to geometric isomers (e.g., diethyl fumarate vs. maleate). Adjusting radical generation methods (e.g., photoinitiation vs. thermal) and solvent polarity can modulate regioselectivity .

Q. How is aryne annulation applied to synthesize pyridoindole derivatives from this compound?

Benzyne intermediates, generated from o-silyl aryl triflates, undergo [2+2] cycloaddition with diethyl 2-(pyridin-2-ylmethylene)malonate. Optimizing electrophilicity (e.g., using electron-deficient dienophiles) improves yields (53%) and minimizes unreacted starting material .

Methodological Guidance

- Enolate Stability : Use low-polarity solvents (e.g., THF) and bulky bases (e.g., LDA) to minimize side reactions .

- Troubleshooting NMR Peaks : Deuterated solvents (CDCl₃) resolve overlapping signals for α-substituents .

- Handling Air-Sensitive Intermediates : Conduct alkylations under inert atmospheres (N₂/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。